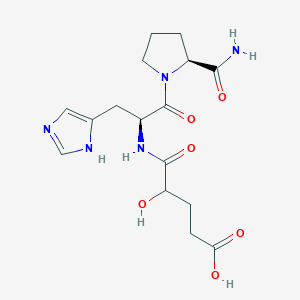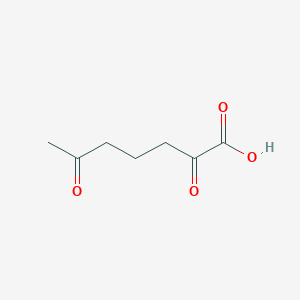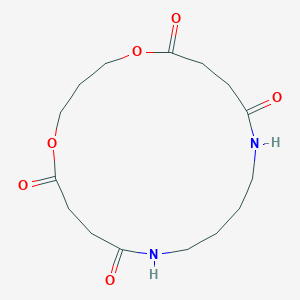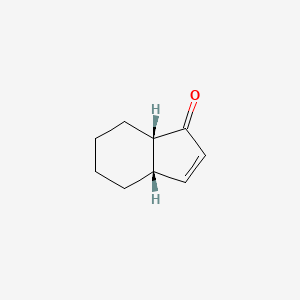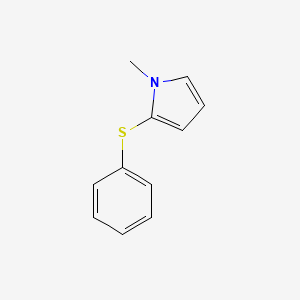
1-Methyl-2-(phenylsulfanyl)-1H-pyrrole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-2-(phenylsulfanyl)-1H-pyrrole is an organic compound belonging to the class of heterocyclic aromatic compounds It features a pyrrole ring substituted with a methyl group at the nitrogen atom and a phenylsulfanyl group at the second carbon position
准备方法
The synthesis of 1-Methyl-2-(phenylsulfanyl)-1H-pyrrole can be achieved through several synthetic routes. One common method involves the reaction of 2-bromo-1-methylpyrrole with thiophenol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified through recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
1-Methyl-2-(phenylsulfanyl)-1H-pyrrole undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The phenylsulfanyl group can direct electrophiles to the ortho and para positions on the pyrrole ring. Common reagents for these reactions include halogens (e.g., bromine, chlorine) and nitrating agents.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the phenylsulfanyl group can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of the corresponding thiol.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-Methyl-2-(phenylsulfanyl)-1H-pyrrole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new materials with unique electronic properties.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research into its potential pharmacological activities, including antimicrobial and anticancer properties, is ongoing.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
作用机制
The mechanism by which 1-Methyl-2-(phenylsulfanyl)-1H-pyrrole exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenylsulfanyl group can participate in various non-covalent interactions, including hydrogen bonding and π-π stacking, which can influence the compound’s binding affinity and specificity.
相似化合物的比较
1-Methyl-2-(phenylsulfanyl)-1H-pyrrole can be compared to other similar compounds, such as:
1-Methyl-2-(phenylsulfanyl)-1H-imidazole: This compound features an imidazole ring instead of a pyrrole ring, which can affect its electronic properties and reactivity.
1-Methyl-2-(phenylsulfanyl)-1H-piperidone: The presence of a piperidone ring introduces additional functional groups and potential sites for chemical modification.
1-Methyl-2-(phenylsulfanyl)-1H-indole: The indole ring system provides a larger aromatic surface, which can enhance interactions with biological targets.
The uniqueness of this compound lies in its specific combination of structural features, which can be tailored for various applications through chemical modifications.
属性
CAS 编号 |
82511-48-6 |
|---|---|
分子式 |
C11H11NS |
分子量 |
189.28 g/mol |
IUPAC 名称 |
1-methyl-2-phenylsulfanylpyrrole |
InChI |
InChI=1S/C11H11NS/c1-12-9-5-8-11(12)13-10-6-3-2-4-7-10/h2-9H,1H3 |
InChI 键 |
LTTOBBIDZXWFFK-UHFFFAOYSA-N |
规范 SMILES |
CN1C=CC=C1SC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(Prop-2-en-1-yl)sulfanyl]-1-benzothiophene](/img/structure/B14428040.png)
![6-{[(2-Nitrophenyl)methyl]sulfanyl}-9-beta-D-ribofuranosyl-9H-purine](/img/structure/B14428047.png)

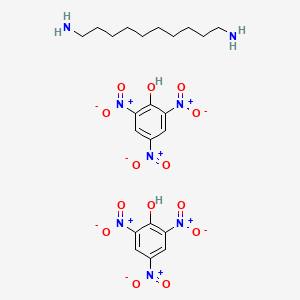
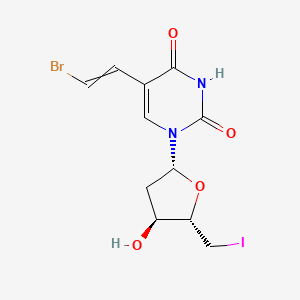
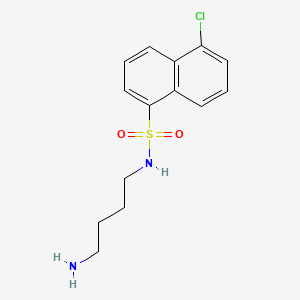
![1H-Indole, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]-](/img/structure/B14428072.png)



